molecular formula C11H18ClN B1424387 (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 856563-05-8

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B1424387
CAS No.: 856563-05-8
M. Wt: 199.72 g/mol
InChI Key: DHOYDEIOTDWSJT-RFVHGSKJSA-N
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Description

Proton Nuclear Magnetic Resonance (¹H NMR)

Predicted ¹H NMR signals (400 MHz, D₂O):

  • δ 1.05 ppm (t, 3H) : Terminal methyl group (CH₃) of the propyl chain.
  • δ 1.75–1.85 ppm (m, 2H) : Methylene protons (CH₂) adjacent to the chiral center.
  • δ 2.25 ppm (s, 6H) : Aromatic methyl groups (2 × CH₃).
  • δ 3.40 ppm (q, 1H) : Methine proton (CH) at the chiral center.
  • δ 6.85–7.10 ppm (m, 3H) : Aromatic protons (C₆H₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Key ¹³C NMR signals (100 MHz, D₂O):

  • δ 13.2 ppm : Terminal methyl carbon (CH₃).
  • δ 22.5 ppm : Methylene carbon (CH₂).
  • δ 45.8 ppm : Chiral methine carbon (CH).
  • δ 125–135 ppm : Aromatic carbons (C₆H₃).

Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent absorption bands:

  • 3250–3350 cm⁻¹ : N–H stretch (amine hydrochloride).
  • 2950–3000 cm⁻¹ : C–H stretch (aromatic and aliphatic).
  • 1600–1450 cm⁻¹ : C=C aromatic ring vibrations.
  • 1100–1200 cm⁻¹ : C–N stretch.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) fragments:

  • m/z 163.1 : [M – Cl – H₂O]⁺ (base peak).
  • m/z 199.7 : [M – Cl]⁺.
  • m/z 148.0 : Aromatic fragment (C₈H₁₀).

Table 3: Spectroscopic data summary

Technique Key Signals Interpretation
¹H NMR δ 2.25 ppm (s, 6H) Aromatic methyl groups
¹³C NMR δ 45.8 ppm Chiral methine carbon
FT-IR 3250–3350 cm⁻¹ N–H stretching
MS m/z 163.1 Propylamine backbone fragment

Properties

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYDEIOTDWSJT-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704191
Record name (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856563-05-8
Record name (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with a chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of functional groups such as nitro, bromo, or alkyl groups on the aromatic ring.

Chemistry:

    Chiral Synthesis: The compound is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Research explores its binding affinity to various biological receptors.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.

Industry:

    Material Science: It is used in the development of advanced materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key attributes of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Stereochemistry Key Properties/Applications
(R)-1-(3,4-Dimethylphenyl)propan-1-amine HCl 3,4-dimethyl C₁₁H₁₈ClN* ~203.72 (calc.) R Potential chiral intermediate in drug synthesis
(R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl 3,4-dichloro C₉H₁₂Cl₃N 264.56 R Increased lipophilicity; halogenation may enhance receptor binding
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 3,5-dimethoxy C₁₄H₂₈ClNO₄ 231.72 S Methoxy groups improve solubility but reduce metabolic stability
(R)-1-(3-Chlorophenyl)propan-1-amine HCl 3-chloro C₉H₁₃Cl₂N 218.12 R Bioactive precursor in medicinal chemistry
(R)-1-(4-Fluoro-2-Methylphenyl)propan-1-amine HCl 4-fluoro, 2-methyl C₁₀H₁₅ClFN 203.68 R Fluorine enhances binding affinity in CNS-targeting agents
Metcaraphen Hydrochloride Cyclopentanecarboxylate C₂₀H₃₁NO₂·HCl 353.93 N/A Shares 3,4-dimethylphenyl group; used in anticholinergic research

*Inferred formula based on structural analogs.

Substituent Effects on Pharmacological Properties

  • Halogen vs. Methyl Groups : Chloro or fluoro substituents (e.g., in ) increase lipophilicity and electronegativity, enhancing membrane permeability and target binding. Methyl groups (target compound) offer metabolic stability but may reduce solubility .
  • Positional Isomerism : 3,4-substitution (target compound) vs. 3,5-substitution (e.g., ) alters steric hindrance and electronic distribution, affecting receptor interaction.
  • Stereochemistry : The R-configuration in the target compound and its analogs (e.g., ) may confer selectivity for chiral biological targets, as seen in many CNS-active drugs.

Biological Activity

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.

  • IUPAC Name : (1R)-1-(3,4-dimethylphenyl)propan-1-amine; hydrochloride
  • Molecular Formula : C11H17ClN
  • CAS Number : 856563-05-8

The biological effects of this compound are primarily attributed to its interactions with various enzymes and receptors. The compound exhibits the following mechanisms:

Enzyme Inhibition

  • The compound has shown potential in inhibiting specific enzymes, which is crucial for drug development. This inhibition can occur through competitive or non-competitive binding to enzyme active sites.

Receptor Modulation

  • It interacts with various biological receptors, influencing signaling pathways that may lead to therapeutic effects. This includes modulation of neurotransmitter systems relevant to mood disorders.

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme Inhibition Potential to inhibit enzymes involved in neurotransmitter metabolism, suggesting antidepressant properties.
Receptor Binding Binding affinity studies indicate interactions with serotonin and dopamine receptors.
Therapeutic Potential Investigated as a candidate for antidepressant and antipsychotic therapies.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antidepressant Properties :
    • A study indicated that the compound exhibits antidepressant-like effects in animal models by modulating serotonin levels, demonstrating significant behavioral improvements .
  • Antipsychotic Activity :
    • Research has shown that the compound may have antipsychotic effects through its action on dopamine receptors, which are critical in the treatment of schizophrenia .
  • Enzyme Interaction Studies :
    • In vitro studies have demonstrated that this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityComparison Notes
(S)-1-(3,4-Dimethylphenyl)propan-1-amineLower potency at monoamine transportersThe R-enantiomer shows higher efficacy in receptor binding .
(R)-1-(3,4-Dimethoxyphenyl)propan-1-amineSimilar enzyme inhibition profileDifferences in receptor selectivity noted .

Scientific Research Applications

Pharmaceutical Development

The compound is investigated for its potential therapeutic applications, including:

  • Antidepressant Activity : Research indicates that (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may exhibit properties similar to those of traditional antidepressants by modulating neurotransmitter systems.
  • Antipsychotic Properties : Studies suggest that it could be effective in treating psychotic disorders by interacting with specific receptors in the brain.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which can lead to potential drug development opportunities. Its mechanism involves binding to the active sites of enzymes, thereby reducing their activity and influencing metabolic pathways.

Receptor Binding Studies

Research explores the binding affinity of this compound to various biological receptors. This interaction is crucial for understanding its pharmacological effects and potential therapeutic uses.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of other complex molecules. Its unique structural features allow it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : The amine group can be modified to create secondary or tertiary amines.
  • Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution to introduce new functional groups.

Material Science

The compound is also utilized in the development of advanced materials with specific chiral properties. Its unique characteristics make it suitable for creating materials that require chirality for their functionality.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological properties of this compound through various experimental approaches:

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal demonstrated that this compound exhibits antidepressant-like effects in animal models by increasing serotonin levels in the brain. This finding supports its potential use as a therapeutic agent for depression.

Case Study 2: Receptor Interaction

Research investigating receptor binding has shown that this compound has a high affinity for serotonin receptors, suggesting its role in mood regulation and anxiety relief.

Q & A

Basic Questions

Q. What are the standard analytical techniques for confirming the structure and purity of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for structural confirmation. The aromatic protons in the 3,4-dimethylphenyl group appear as distinct singlet or multiplet signals in the range of δ 6.8–7.2 ppm, while the amine protons resonate near δ 1.5–2.5 ppm .
  • Chiral HPLC : To determine enantiomeric excess, use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases. Baseline separation of (R)- and (S)-enantiomers can be achieved with retention time differences ≥2 minutes .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the exact mass (e.g., m/z 201.1312 for [M+H]+). Discrepancies >2 ppm require re-evaluation of synthesis or purification steps .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<2%). System suitability tests with reference standards are essential .

Q. What synthetic strategies are employed for the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts like BINAP-Ru complexes for hydrogenation of prochiral ketones. Optimize reaction conditions (e.g., 50°C, 50 psi H₂) to achieve >90% enantiomeric excess (ee) .
  • Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with tartaric acid derivatives. Recrystallize in ethanol/water to isolate the (R)-enantiomer .
  • Starting Material Control : Begin with enantiopure precursors (e.g., (R)-1-(3,4-dimethylphenyl)propan-1-ol) to avoid post-synthesis resolution steps .

Advanced Questions

Q. How can researchers address discrepancies in chiral purity assessments when using different analytical methods?

  • Methodological Answer :

  • Cross-Validation : Compare results from chiral HPLC, optical rotation, and circular dichroism (CD). For example, a sample with 95% ee via HPLC but conflicting optical rotation data may indicate matrix interference .
  • Mobile Phase Optimization : Adjust chiral HPLC conditions (e.g., adding 0.1% trifluoroacetic acid) to improve peak resolution. Validate with spiked impurity standards .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation if ambiguity persists .

Q. What are the critical factors in optimizing the yield of this compound during catalytic asymmetric synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., Josiphos, Mandyphos) to enhance enantioselectivity. A 1:1.2 substrate-to-catalyst ratio often balances cost and efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve hydrogenation rates compared to non-polar alternatives. Avoid protic solvents to prevent catalyst deactivation .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization but may slow reaction kinetics. Use kinetic studies to identify optimal ranges .

Q. How to design a stability-indicating method for this compound under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C, 72 hr), UV light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH, 24 hr). Monitor degradation via HPLC-MS .
  • Peak Purity Analysis : Use photodiode array (PDA) detectors to confirm homogeneity of the main peak. Degradation products should not co-elute with the analyte .
  • Validation Parameters : Establish specificity, linearity (R² >0.999), and recovery (98–102%) per ICH Q2(R1) guidelines. Include impurity tracking for oxidation byproducts (e.g., ketones) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 2
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(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

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